molecular formula C10H16BrFN2O B1653601 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856102-24-3

4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B1653601
CAS No.: 1856102-24-3
M. Wt: 279.15
InChI Key: KCFAQJWSGNCNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a brominated pyrazole derivative featuring a sec-butoxymethyl substituent at position 5 and a 2-fluoroethyl group at position 1. This compound belongs to the 1H-pyrazole family, which is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science.

The bromine atom at position 4 provides a reactive site for further functionalization, such as cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

4-bromo-5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrFN2O/c1-3-8(2)15-7-10-9(11)6-13-14(10)5-4-12/h6,8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFAQJWSGNCNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162700
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856102-24-3
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856102-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by a bromine atom at the 4-position, a sec-butoxymethyl group at the 5-position, and a 2-fluoroethyl group at the 1-position. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

PropertyDescription
Molecular Formula C₁₀H₁₄BrFN₂O
Molecular Weight 279.15 g/mol
CAS Number 1856102-24-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins, enzymes, and receptors. These interactions can modulate various signaling pathways and biological responses, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities. The following table summarizes some of the notable activities associated with this compound:

Activity TypeDescriptionReference
Anti-inflammatory Exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Demonstrates activity against various bacterial strains, including E. coli and S. aureus.
Antitumor Shows potential in inhibiting tumor cell proliferation in vitro.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study highlighted that pyrazole derivatives could inhibit TNF-α and IL-6 production significantly compared to standard anti-inflammatory drugs like dexamethasone . This suggests that compounds like this compound may serve as effective anti-inflammatory agents.
  • Antimicrobial Properties : Research has shown that certain pyrazole derivatives exhibit promising antimicrobial activity against various pathogens. For instance, compounds similar to this compound have been tested against E. coli and S. aureus, indicating their potential utility in treating bacterial infections .
  • Antitumor Effects : In vitro studies have indicated that pyrazole derivatives can inhibit cancer cell growth, suggesting their potential as anticancer agents . Further research is required to elucidate the specific mechanisms involved in these effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 1, 4, and 3. Key comparisons include:

Compound Name Substituents (Position 1) Substituents (Position 4) Substituents (Position 5) Key Properties/Applications Reference
4-Bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole 2-fluoroethyl Bromine sec-butoxymethyl Intermediate for cross-coupling
4-Bromo-5-(sec-butoxymethyl)-1-butyl-1H-pyrazole Butyl Bromine sec-butoxymethyl Higher lipophilicity; lab reagent
4-Bromo-5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride 3,3,3-trifluoropropyl Bromine sec-butoxymethyl + sulfonyl chloride Reactive intermediate for sulfonamide synthesis
4-Bromo-5-methoxy-1-methyl-1H-pyrazole Methyl Bromine Methoxy Simpler structure; lower steric hindrance

Key Observations :

  • Fluorinated vs. Non-Fluorinated Substituents: The 2-fluoroethyl group in the target compound may improve metabolic stability compared to alkyl chains (e.g., butyl) due to fluorine’s resistance to oxidative degradation .
  • sec-Butoxymethyl vs.
  • Bromine Reactivity : Bromine at position 4 is a common feature, enabling cross-coupling reactions. However, sulfonyl chloride derivatives (e.g., ) offer additional reactivity for nucleophilic substitutions .
Physical and Chemical Properties
  • Molecular Weight : The target compound has a molecular weight of 289.22 g/mol (calculated from ), comparable to analogs like 4-bromo-5-methoxy-1-methyl-1H-pyrazole (MW = 205.03 g/mol) .
  • Solubility : The sec-butoxymethyl group likely increases solubility in organic solvents relative to polar substituents (e.g., methoxy).

Preparation Methods

Knorr Pyrazole Synthesis Modifications

The classical Knorr synthesis (condensation of hydrazines with 1,3-diketones) is adaptable for introducing substituents. For example, reacting 3-(sec-butoxymethyl)-1,3-diketone derivatives with hydrazine derivatives could yield 5-(sec-butoxymethyl)-1H-pyrazole intermediates. However, regioselectivity challenges necessitate directing groups or protecting strategies.

Halogenation at C4

Electrophilic bromination of 5-substituted pyrazoles often employs N-bromosuccinimide (NBS) in polar aprotic solvents. For instance, treating 5-(sec-butoxymethyl)-1H-pyrazole with NBS in dimethylformamide (DMF) at 0–5°C selectively brominates the C4 position, yielding 4-bromo-5-(sec-butoxymethyl)-1H-pyrazole.

N1-Alkylation with 2-Fluoroethyl Groups

Alkylation via 2-Fluoroethyl Halides

Direct alkylation of 4-bromo-5-(sec-butoxymethyl)-1H-pyrazole with 2-fluoroethyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in acetonitrile or DMF at 60–80°C installs the 2-fluoroethyl group. This SN2 reaction benefits from the pyrazole’s nucleophilic nitrogen but competes with potential O-alkylation of the sec-butoxymethyl ether.

Example Protocol :

  • Reactants : 4-Bromo-5-(sec-butoxymethyl)-1H-pyrazole (1.0 equiv), 2-fluoroethyl bromide (1.2 equiv), Cs₂CO₃ (2.0 equiv).
  • Conditions : Anhydrous DMF, 70°C, 12 h under N₂.
  • Workup : Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), concentrate.
  • Purification : Silica gel chromatography (hexane/EtOAc 4:1).

Mitsunobu Reaction for Stereochemical Control

For chiral variants, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with 2-fluoroethanol could achieve N-alkylation, though this is less common for pyrazoles due to competing side reactions.

Sec-Butoxymethyl Group Installation

Etherification via Williamson Synthesis

A two-step sequence introduces the sec-butoxymethyl group:

  • Hydroxymethylation : Treat 5-hydroxymethylpyrazole derivatives with sec-butyl bromide in the presence of NaH or KOtBu.
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the hydroxyl group during bromination, followed by deprotection and alkylation.

Optimization Insight :

  • Solvent Effects : Tetrahydrofuran (THF) enhances SN2 reactivity over DMSO, which may promote elimination.
  • Temperature : 0°C to room temperature minimizes sec-butyl group degradation.

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling of 4-bromo intermediates with boronic esters could introduce aryl/alkyl groups, though this is more relevant for C5 modifications than the target structure.

Ullmann-Type Couplings for N-Alkylation

Copper-catalyzed coupling of 2-fluoroethylamines with bromopyrazoles under ligand-free conditions offers a complementary pathway, though yields may vary.

Analytical and Purification Techniques

Chromatographic Separation

High-performance liquid chromatography (HPLC) with C18 columns (MeCN/H₂O gradients) resolves regioisomeric byproducts. Preparative TLC (SiO₂, hexane/EtOAc) is effective for small-scale purification.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the sec-butoxy methyl group (δ 0.8–1.0 ppm), fluoromethyl protons (δ 4.4–4.6 ppm, splitting due to ¹⁹F coupling), and pyrazole C-H (δ 7.5–8.0 ppm).
  • Mass Spectrometry : ESI-MS (m/z 279.15 [M+H]+) confirms molecular weight.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Directed ortho-metalation using lithium diisopropylamide (LDA) ensures C4 selectivity over C3 bromination.
  • Fluoroethyl Group Stability : Avoid prolonged heating to prevent β-elimination of HF; use mild bases (e.g., K₂CO₃) instead of strong bases like NaOH.
  • Byproduct Formation : Sec-butoxymethyl migration is minimized by steric hindrance through bulky leaving groups during etherification.

Industrial-Scale Considerations

  • Cost Efficiency : Sec-butyl bromide is cost-prohibitive; alternatives like sec-butyl tosylate reduce expenses.
  • Green Chemistry : Solvent recycling (DMF via distillation) and catalyst recovery (Pd/C filtration) align with sustainable practices.

Q & A

Q. What are the established synthetic pathways for 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole, and what intermediates are critical?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

  • Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives to form pyrazole cores, followed by bromination at the 4-position .
  • Functionalization : Introduction of the sec-butoxymethyl group via nucleophilic substitution (e.g., using sec-butyl bromide) and subsequent fluorination of the ethyl side chain using 2-fluoroethylating agents .
  • Key Intermediates :
    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (pre-brominated precursor) .
    • Brominated intermediates (e.g., 4-bromo-5-hydroxymethylpyrazole) for subsequent etherification .

Q. Which spectroscopic and crystallographic techniques are pivotal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. The 4-bromo substituent shows distinct deshielding (~δ 7.5–8.0 ppm for adjacent protons) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and conformational details. For example, C–H···F interactions in fluorinated pyrazoles stabilize the lattice .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine/fluorine isotopic patterns .

Advanced Research Questions

Q. How can low yields during bromination or fluorination steps be systematically addressed?

Methodological Answer:

  • Optimized Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions. Monitor via TLC (hexane:ethyl acetate = 3:1) .
  • Fluorination Efficiency : Employ 2-fluoroethyl tosylate in acetonitrile with K2_2CO3_3 under reflux. Purify via column chromatography (silica gel, dichloromethane/methanol gradient) .
  • Troubleshooting : If yields <50%, assess trace moisture (use molecular sieves) or switch to Pd-catalyzed coupling for sterically hindered positions .

Q. How should researchers resolve discrepancies between computational models and experimental crystallographic data?

Methodological Answer:

  • DFT Refinement : Compare optimized geometries (B3LYP/6-31G*) with XRD data. Adjust torsional angles (e.g., sec-butoxymethyl orientation) to match experimental dihedral angles .
  • Electron Density Maps : Analyze residual density in XRD to identify overlooked conformers or disorder. For example, fluorinated ethyl chains may exhibit rotational flexibility .
  • Validation : Cross-reference IR vibrational modes (C–F stretch ~1100 cm1^{-1}) with computational predictions .

Q. What strategies validate the biological activity of this compound against related pyrazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chloro or trifluoromethyl variants) in antimicrobial assays (MIC against S. aureus) .
  • Docking Studies : Model interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize substituents enhancing hydrophobic binding .
  • In Vivo/In Vitro Correlation : Use pharmacokinetic profiling (HPLC-MS) to assess bioavailability, leveraging fluorinated side chains for improved membrane permeability .

Q. How can regioselectivity challenges during functionalization be mitigated?

Methodological Answer:

  • Directing Groups : Install temporary protecting groups (e.g., acetyl) on the pyrazole ring to guide bromination to the 4-position .
  • Metal Catalysis : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling to attach aryl groups without disturbing the sec-butoxymethyl moiety .
  • Kinetic Control : Lower reaction temperatures (−20°C) favor selective fluorination on the ethyl chain over ring positions .

Q. What are the best practices for ensuring reproducibility in multi-step syntheses?

Methodological Answer:

  • Step Documentation : Report exact equivalents (e.g., 1.2 eq. NBS), solvent grades (anhydrous DMF), and stirring rates .
  • Intermediate Characterization : Validate each step via 1^1H NMR and melting points. For example, the 5-(sec-butoxymethyl) intermediate should show δ 3.5–4.0 ppm (OCH2_2) .
  • Batch Consistency : Use controlled crystallization (slow evaporation in ethyl acetate/hexane) to ensure uniform crystal morphology .

Q. How does the sec-butoxymethyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The sec-butyl chain increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration in neuroactive studies .
  • Steric Effects : XRD reveals that the bulky sec-butoxymethyl group forces the pyrazole ring into a planar conformation, affecting binding pocket compatibility .
  • Stability : Assess hydrolytic stability under acidic (pH 2) and basic (pH 9) conditions via HPLC. The ether linkage resists hydrolysis better than ester groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.